ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a pyrrole-derived compound characterized by a 3-methylphenyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and an ester moiety at the 3-position. Pyrroles are aromatic heterocycles with diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-7-11(2)9-14/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRYGIXCFGBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17N O2
- Molecular Weight : 243.3 g/mol
- IUPAC Name : this compound
The compound features a pyrrole ring substituted with ethyl and dimethyl groups, which contributes to its unique biological properties.
Antimicrobial Properties
Research has shown that pyrrole derivatives, including this compound, exhibit promising antimicrobial activity. A study evaluated various pyrrole derivatives for their in vitro efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated significant antibacterial effects, comparable to standard antibiotics like tetracycline.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacterial Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| This compound | Pseudomonas aeruginosa | 12 |
These findings suggest that the compound's structural features may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory and Antioxidant Activities
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory and antioxidant activities. Preliminary studies indicate that the compound can reduce inflammation markers in vitro and exhibit scavenging activity against free radicals.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrrole Ring : The initial step involves the condensation of appropriate aldehydes with substituted amines.
- Carboxylation : The resulting pyrrole is then carboxylated using carbon dioxide under basic conditions.
- Esterification : Finally, the carboxylic acid is converted to the ethyl ester using ethanol and an acid catalyst.
This synthetic versatility allows for modifications that can lead to derivatives with varied biological activities.
Case Studies
Several studies have explored the biological activity of pyrrole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of pyrrole derivatives were synthesized and screened for antibacterial activity. The study found that modifications in the phenyl substitution pattern significantly influenced their efficacy against various bacterial strains .
- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrrole derivatives, demonstrating that certain compounds could effectively inhibit pro-inflammatory cytokines in cell cultures .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, which can lead to the development of new therapeutic agents.
- Case Study : Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory and analgesic properties. The incorporation of ethyl groups enhances solubility and bioavailability, making it a candidate for drug formulation .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.
- Synthesis Pathways : this compound can be synthesized through multi-step reactions involving alkylation and acylation processes. This versatility is crucial for researchers aiming to develop new compounds with specific functionalities .
Material Science
In material science, the compound is explored for its potential applications in creating polymers and other materials that require specific thermal and mechanical properties.
- Research Findings : Studies have shown that incorporating pyrrole derivatives into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .
Data Table of Applications
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
The ethyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (10%), ethanol/water, reflux | 2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid | 95% |
This hydrolysis follows a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbon. The reaction is efficient under mild conditions due to the ester’s inherent reactivity .
Functionalization via Electrophilic Substitution
The pyrrole ring’s electron-rich nature permits electrophilic substitution , particularly at the α-positions (relative to the nitrogen). Substituents such as methyl groups and the 3-methylphenyl ring influence regioselectivity.
Key Reactions:
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Nitration : Introduces nitro groups at activated positions, enhancing potential biological activity.
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Halogenation : Bromine or chlorine can substitute hydrogen atoms, forming halogenated derivatives.
These reactions typically require Lewis acid catalysts (e.g., FeBr₃) and occur under controlled temperatures .
Oxidation and Reduction Pathways
The compound’s methyl groups and ester functionality are susceptible to redox transformations:
Oxidation:
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Methyl → Carboxylic Acid : Strong oxidizing agents (e.g., KMnO₄) convert methyl substituents to carboxyl groups, altering solubility and reactivity.
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Ester → Ketone : Partial oxidation may yield ketonic intermediates.
Reduction:
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Ester → Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, enabling further derivatization.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, forming volatile byproducts.
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Photoreactivity : UV exposure may induce dimerization or ring-opening reactions.
Comparison with Similar Compounds
Substituent Positional Isomers
- Ethyl 2,5-Dimethyl-1-(2-Methylphenyl)-1H-Pyrrole-3-Carboxylate (S43)
- Key Differences : The 2-methylphenyl substituent (vs. 3-methylphenyl) alters steric and electronic environments.
- Data : Molecular weight 258.1 g/mol; synthesized via condensation of 2-methylaniline and a carbonyl derivative (87% yield). NMR (CDCl₃): δ 7.42–7.27 (m, aromatic H), 2.19 ppm (methyl) .
- Impact : The ortho-methyl group may hinder rotation, increasing steric bulk compared to the meta-substituted target compound.
Electron-Withdrawing Substituents
- Ethyl 1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methyl-5-(3-Nitrophenyl)pyrrole-3-Carboxylate (6c) Key Differences: Incorporates a cyano (CN) and nitro (NO₂) group, introducing strong electron-withdrawing effects. Data: Molecular weight 454 g/mol; mp 203–205°C. IR: 2216 cm⁻¹ (CN), 1533 cm⁻¹ (NO₂). NMR: δ 7.11 ppm (aromatic H) . the purely alkyl-substituted target compound.
Halogen-Substituted Analogs
- Data: Molecular weight 402.2 g/mol; ESIMS m/z 402.2. NMR (DMSO-d₆): δ 7.50–7.57 (m, halogenated aryl H) . Impact: Halogens enhance lipophilicity and may improve membrane permeability in biological systems compared to methyl groups.
Heterocyclic Substituents
- Ethyl 4-Formyl-2,5-Dimethyl-1-(2-Thienylmethyl)-1H-Pyrrole-3-Carboxylate
Structural and Functional Data Table
*Calculated based on molecular formula.
Preparation Methods
Reaction Mechanism and Conditions
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Diketone Preparation : Ethyl acetoacetate reacts with acetyl chloride to form ethyl 3-oxobutanoate, a 1,4-diketone analog.
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Cyclocondensation : The diketone interacts with 3-methylaniline in refluxing acetic acid (80–100°C, 6–8 hours). Protonation of the amine facilitates nucleophilic attack on the diketone, followed by dehydration to form the pyrrole ring.
Yield : 60–75% (estimated from analogous syntheses).
Purification : Column chromatography (hexane:ethyl acetate = 10:1) or recrystallization from ethanol.
Challenges and Optimization
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Regioselectivity : Competing attacks on the diketone may yield regioisomers. Using excess acetic acid suppresses side reactions.
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Steric Effects : The 3-methylphenyl group introduces steric hindrance, necessitating prolonged reaction times.
Esterification of Pre-Formed Pyrrolecarboxylic Acid
Hydrolysis of the ethyl ester followed by re-esterification offers a two-step pathway.
Hydrolysis to Carboxylic Acid
This compound is refluxed in 10% NaOH/ethanol (3–4 hours), yielding 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylic acid.
Conditions :
Re-Esterification with Ethanol
The carboxylic acid reacts with ethanol under Fischer esterification conditions:
Yield : ~85% (based on analogous esterifications).
Alkylation of Pyrrole-3-Carboxylate Intermediates
Direct alkylation of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with 3-methylbenzyl bromide introduces the aryl group.
SN2 Alkylation
Yield : 40–55% (lower due to competing N- and C-alkylation).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Paal-Knorr Synthesis | Cyclocondensation | 60–75% | High regioselectivity | Prolonged reaction time |
| Esterification | Hydrolysis + Fischer esterification | ~85% | High purity | Two-step process |
| Vilsmeier-Haack | Formylation → Oxidation | ~50% | Functional group diversity | Low overall yield |
| Alkylation | SN2 alkylation | 40–55% | Simplicity | Poor regioselectivity |
Critical Considerations in Synthesis
Solvent and Temperature Effects
Q & A
Q. What are the standard synthetic routes for ethyl 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carboxylate?
The synthesis typically involves multi-step protocols, such as:
- Cyclocondensation : Reacting substituted amines with diketones to form the pyrrole core.
- Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or alcohol-mediated ester formation.
- Substitution : Attaching the 3-methylphenyl group at position 1 using Ullmann coupling or palladium-catalyzed cross-coupling reactions. Reaction conditions (e.g., temperature, catalysts) are critical for yield optimization. Characterization via NMR and ESIMS is essential to confirm intermediate and final product purity .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- NMR : Identifies substituent positions and aromatic proton environments (e.g., δ 2.22 ppm for methyl groups, δ 4.27 ppm for ethoxy protons) .
- ESIMS : Confirms molecular weight (e.g., m/z 402.2 for related pyrrole derivatives) .
- IR Spectroscopy : Detects functional groups like ester carbonyls (~1700 cm) and C-N bonds in the pyrrole ring .
Q. What are the preliminary biological screening methods for this compound?
Initial pharmacological profiling involves:
- Binding affinity assays : Testing interactions with enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance.
- In vitro cytotoxicity : Screening against cancer cell lines (e.g., MTT assays) to identify antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 3-methylphenyl group?
Optimization strategies include:
- Catalyst screening : Testing palladium (e.g., Pd(PPh)) vs. copper catalysts for coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Kinetic studies : Monitoring intermediates via LC-MS to identify rate-limiting steps .
Q. What crystallographic methods determine the compound’s structural conformation?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and dihedral angles (e.g., naphthalene-phenyl dihedral angles ~76.82° in related compounds).
- Space group analysis : Monoclinic systems (e.g., P2/n) with unit cell parameters (a = 13.2332 Å, b = 10.3574 Å) are common for pyrrole derivatives .
- Weak interactions : C—H⋯O and π-π stacking are analyzed to understand packing behavior .
Q. How can contradictions in reported biological activity data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines to rule out context-dependent effects.
- Computational modeling : Use molecular docking to predict binding modes and compare with experimental IC values.
- Metabolic stability testing : Assess cytochrome P450 interactions to identify off-target effects .
Q. What structural features influence its reactivity in substitution reactions?
- Electron-withdrawing groups : The ester moiety at position 3 directs electrophilic substitution to position 4.
- Steric effects : 2,5-Dimethyl groups hinder reactivity at adjacent positions.
- Hammett analysis : Quantifies substituent effects on reaction rates (σ values for methyl and phenyl groups) .
Methodological Considerations
Q. How are reaction intermediates monitored during multi-step synthesis?
- TLC/HPLC : Track progress using polarity shifts or retention times.
- In situ FTIR : Detect carbonyl or amine group formation in real time.
- Quenching studies : Isolate intermediates for NMR or mass spectrometry validation .
Q. What strategies mitigate byproduct formation in cyclocondensation steps?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines.
- Catalytic additives : Molecular sieves absorb water to prevent hydrolysis .
Data Analysis and Interpretation
Q. How are structure-activity relationships (SAR) studied for this compound?
- Analog synthesis : Modify substituents (e.g., replacing methyl with halogens) and compare bioactivity.
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate steric/electronic features with activity.
- Pharmacophore mapping : Identify essential moieties (e.g., ester group for membrane permeability) .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates logP (~3.5), bioavailability (GI absorption: high), and blood-brain barrier penetration.
- CYP450 inhibition : Use docking simulations (e.g., AutoDock Vina) to assess interactions with CYP3A4 or CYP2D6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
